molecular formula C5H9BrO B1526999 2-Bromo-1-cyclopropylethanol CAS No. 21994-20-7

2-Bromo-1-cyclopropylethanol

Cat. No. B1526999
CAS RN: 21994-20-7
M. Wt: 165.03 g/mol
InChI Key: YOMSZYTYIYJBSC-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropylethanol is a chemical compound used to prepare (2-bromo-ethyl)-cyclopropane by reacting with phosphorus tribromide .


Molecular Structure Analysis

The molecular formula of this compound is C5H9BrO . The InChI code is 1S/C5H9BrO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 165.03 . It is a liquid at room temperature .

Scientific Research Applications

Palladium-Catalyzed Reactions

2-Bromo-1-cyclopropylethanol and related compounds are involved in various palladium-catalyzed reactions. For instance, methylenecyclopropanes, which are structurally similar to this compound, can be converted into cyclobutenes under palladium catalysis in the presence of metal bromide. This conversion under mild conditions suggests potential applications in synthesizing complex organic structures (Shi, Liu, & Tang, 2006).

Bromine Radical-Mediated Reactions

Bromine radical-mediated reactions are another area of interest. Alkylidenecyclopropanes, similar to this compound, undergo bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement, which is pivotal in synthesizing 2-bromo-1,6-dienes. These reactions showcase the utility of bromine in complex organic syntheses (Kippo, Hamaoka, & Ryu, 2013).

Applications in Synthesis of Bicyclic Structures

The compound's utility extends to the synthesis of complex bicyclic structures. For example, various 2-bromo-1,6- and 2-bromo-1,7-dienes, structurally related to this compound, can be cyclized under palladium catalysis to produce vicinal exodimethylenecycloalkanes. These are then used to create bicyclo[4.3.0]nonene and bicyclo[4.4.0]-decene derivatives, highlighting the compound's role in synthesizing intricate organic molecules (Ang et al., 1996).

Computational Chemistry Studies

In computational chemistry, studies involving this compound and its derivatives help understand chemical reactions at the molecular level. Density Functional Theory (DFT) calculations are performed to analyze reactions between imidazole and various 2-bromo-1-arylethanones, which aids in predicting reaction outcomes and understanding molecular interactions (Erdogan & Erdoğan, 2019).

Safety and Hazards

2-Bromo-1-cyclopropylethanol is toxic if swallowed and causes serious eye damage . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing dust .

properties

IUPAC Name

2-bromo-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMSZYTYIYJBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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